N-[2-(5-BENZENESULFONAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE
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Description
N-[2-(5-BENZENESULFONAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide is 424.12052631 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cardiac Electrophysiological Activity
Research has shown that N-substituted imidazolylbenzamides and benzene-sulfonamides exhibit significant potency in cardiac electrophysiological activity. These compounds, including some with structures similar to N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide, have been found to be comparable to known class III antiarrhythmic agents in in vitro studies. Their activity has been demonstrated in Purkinje fiber assays, highlighting their potential as selective class III agents for treating arrhythmias (Morgan et al., 1990).
Antimicrobial and Antifungal Properties
Several derivatives of sulfonyl-substituted nitrogen-containing heterocycles, similar in structure to the compound , have been synthesized and shown to possess antimicrobial and antifungal activity. This includes sensitivity to both Gram-positive and Gram-negative bacteria, as well as activity against Candida albicans. Such findings suggest the utility of these compounds in developing new antimicrobial and antifungal agents (Kobzar et al., 2019).
Anticancer Activity
Research into benzimidazole derivatives has revealed that certain compounds exhibit promising anticancer activities. For example, benzimidazole derivatives containing voluminous substituents have been synthesized and evaluated, showing binding affinities in the nanomolar range, which is indicative of their potential as 5-HT4 receptor antagonists with applications in cancer treatment (López-Rodríguez et al., 2003).
Application in Drug Metabolism Studies
A specific application of biaryl-bis-sulfonamide compounds, which are structurally related to N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide, has been demonstrated in drug metabolism studies. These compounds have been used to generate mammalian metabolites of certain drugs for structural characterization, aiding in the understanding of drug metabolism and facilitating the development of new pharmaceuticals (Zmijewski et al., 2006).
Exploration of Antiviral Properties
Benzimidazole sulfonamides have also been investigated for their antiviral properties, including activity against the COVID-19 virus. Computational calculations and molecular docking studies have suggested that certain sulfonamides could be effective in treating COVID-19 due to their ability to inhibit key viral proteins, offering a potential route for the development of new antiviral drugs (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-[2-[5-(benzenesulfonamido)-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-25-18-10-9-15(24-30(27,28)16-6-3-2-4-7-16)14-17(18)23-20(25)11-12-22-21(26)19-8-5-13-29-19/h2-10,13-14,24H,11-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFLBNJHUWBBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N=C1CCNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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